![molecular formula C15H17N3O4 B2608724 2-[3-(1H-imidazol-1-yl)propyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid CAS No. 1005060-94-5](/img/structure/B2608724.png)
2-[3-(1H-imidazol-1-yl)propyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
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Overview
Description
The compound “2-[3-(1H-imidazol-1-yl)propyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole-containing compounds often involves condensations of N-substituted piperidones with the appropriate imidazolpropyl groups . These intermediates are then reduced to the corresponding 3,7-diazabicyclo . The mixture is then poured into a saturated solution, extracted, washed, dried, concentrated in vacuum, and purified by flash column chromatography .Molecular Structure Analysis
The molecular structure of imidazole-containing compounds can be analyzed using techniques like NMR spectroscopy . For instance, the 1H NMR spectrum of a similar compound showed signals for propyl carbons attached to nitrogen atoms in the range of 44.0–50.5 ppm, while the carbons between them gave a signal at 28.5–31.8 ppm .Chemical Reactions Analysis
Imidazole-containing compounds are known to inhibit C-14α demethylation of lanosterol in fungi by binding to one of the cytochrome P-450 enzymes . This leads to the accumulation of C-14α methylsterols and reduced concentrations of ergosterol, a sterol essential for a normal fungal cytoplasmic membrane .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms . The IR spectrum of a similar compound exhibited a sharp carbonyl stretch at 1660 cm−1, indicative of an α,β-unsaturated carbonyl .Scientific Research Applications
Therapeutic Potential
Imidazole-containing compounds, such as the one , have a broad range of chemical and biological properties . They have been used in the development of new drugs due to their diverse biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Synthesis of Novel Compounds
Imidazole derivatives are key components in the synthesis of functional molecules used in various applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their wide range of applications .
Luminescent Metal-Organic Frameworks
A novel metal-organic framework (MOF) based on imidazole derivatives has been prepared . This MOF shows a strong emission at 361 nm upon excitation at 290 nm at room temperature . Moreover, it can efficiently detect Fe3+ ions by luminescence quenching .
Seed Protection and Stimulation
Complexes of imidazole derivatives with β-cyclodextrin have been evaluated as seed protectors of selected wheat seedlings . These complexes have shown to promote growth in the root systems of wheat varieties .
Organic Synthesis
Imidazole and its derivatives find applications in synthetic chemistry . They are used in diverse multicomponent reactions conducted under different conditions .
Industrial Applications
Imidazole derivatives are utilized in a diverse range of industrial applications . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
Safety and Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . Its derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the future directions of research on imidazole-containing compounds like “2-[3-(1H-imidazol-1-yl)propyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid” could be focused on exploring their potential therapeutic applications.
properties
IUPAC Name |
3-(3-imidazol-1-ylpropyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c19-13-12-11(14(20)21)10-2-3-15(12,22-10)8-18(13)6-1-5-17-7-4-16-9-17/h2-4,7,9-12H,1,5-6,8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNARYFHSHQGQAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C23C=CC(O2)C(C3C(=O)N1CCCN4C=CN=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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